molecular formula C13H14F4N2O B8358085 (2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

(2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Cat. No.: B8358085
M. Wt: 290.26 g/mol
InChI Key: NSVJXHFQOXUSHI-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a complex organic compound with a unique structure that includes a fluorinated phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazin ring and the introduction of the fluorinated phenyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine stands out due to its trifluoromethyl group and oxazin ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14F4N2O

Molecular Weight

290.26 g/mol

IUPAC Name

(3R,6R)-3-(2-fluorophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine

InChI

InChI=1S/C13H14F4N2O/c1-11(8-5-3-4-6-9(8)14)7-20-12(2,10(18)19-11)13(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19)/t11-,12+/m0/s1

InChI Key

NSVJXHFQOXUSHI-NWDGAFQWSA-N

Isomeric SMILES

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=CC=CC=C2F

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=CC=CC=C2F

Origin of Product

United States

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